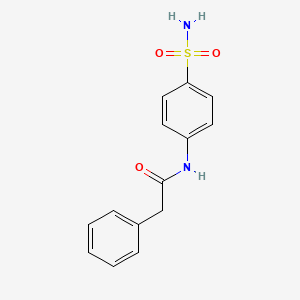

2-phenyl-N-(4-sulfamoylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Phénylacétamido)benzènesulfonamide est un composé moléculaire de petite taille ayant pour formule chimique C14H14N2O3SCe composé est caractérisé par la présence d'un groupe phénylacétamido lié à une partie benzènesulfonamide, ce qui contribue à ses propriétés chimiques uniques et à ses activités biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(2-phénylacétamido)benzènesulfonamide implique généralement la réaction de l'acide phénylacétique avec le 4-aminobenzènesulfonamide. La réaction est réalisée dans des conditions contrôlées, impliquant souvent l'utilisation d'agents de couplage tels que les carbodiimides pour faciliter la formation de la liaison amide . Les conditions de réaction peuvent inclure:

Température : Généralement maintenue à température ambiante à 50°C.

Solvant : Les solvants couramment utilisés comprennent le dichlorométhane ou le diméthylformamide.

Catalyseurs : Des catalyseurs tels que la N,N'-dicyclohexylcarbodiimide (DCC) peuvent être utilisés pour améliorer l'efficacité de la réaction.

Méthodes de production industrielle

En milieu industriel, la production de 4-(2-phénylacétamido)benzènesulfonamide peut impliquer des réacteurs discontinus à grande échelle avec un contrôle précis des paramètres de réaction. L'utilisation de systèmes automatisés garantit une qualité et un rendement constants du produit. La purification du produit final est généralement réalisée par recristallisation ou par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(2-phénylacétamido)benzènesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en une amine.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions usuels

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène sont couramment utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont employés.

Substitution : Les conditions de substitution électrophile peuvent inclure l'utilisation d'acide nitrique pour la nitration ou d'halogènes pour l'halogénation.

Principaux produits formés

Oxydation : Formation d'acides sulfoniques.

Réduction : Formation d'amines.

Substitution : Formation de dérivés nitro ou halogénés.

Applications de la recherche scientifique

Le 4-(2-phénylacétamido)benzènesulfonamide a un large éventail d'applications dans la recherche scientifique:

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Mécanisme d'action

Le mécanisme d'action du 4-(2-phénylacétamido)benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes anhydrase carbonique. En inhibant ces enzymes, le composé peut perturber les processus cellulaires qui sont cruciaux pour la survie et la prolifération des cellules cancéreuses. L'inhibition de l'anhydrase carbonique entraîne des modifications de la régulation du pH et des voies métaboliques, induisant finalement l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 2-phenyl-N-(4-sulfamoylphenyl)acetamide derivatives in cancer treatment. For instance, compounds derived from this structure have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer.

- Case Study : A study involving synthesized sulfonamide derivatives demonstrated their effectiveness against MDA-MB-231 and MCF-7 breast cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM, with selectivity indices indicating a preference for cancer cells over normal cells .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 4e | 0.011 | 5.5 |

| Compound 4g | 0.017 | 6.0 |

| Compound 4h | 0.026 | 7.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated extensively. Sulfonamide derivatives have shown promising results against various bacterial strains.

- Case Study : In vitro studies revealed that certain derivatives inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at specific concentrations .

| Microbe | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 50 |

| Klebsiella pneumoniae | 79.46 | 50 |

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that these compounds possess favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents .

Mécanisme D'action

The mechanism of action of 4-(2-Phenylacetamido)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. The inhibition of carbonic anhydrase leads to alterations in pH regulation and metabolic pathways, ultimately inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Le 4-(2-phénylacétamido)benzènesulfonamide peut être comparé à d'autres composés similaires, tels que:

4-Phénylacétamido-benzènesulfonamide : Structure similaire mais sans le modèle de substitution spécifique du 4-(2-phénylacétamido)benzènesulfonamide.

4-(2-Mercaptophénylacétamido)-benzènesulfonamide : Contient un groupe mercapto, ce qui confère des propriétés chimiques et des activités biologiques différentes.

4-(3-Nitrophényl)-uréido-benzènesulfonamide : Contient un groupe nitro, conduisant à une réactivité et des applications distinctes.

Le caractère unique du 4-(2-phénylacétamido)benzènesulfonamide réside dans son modèle de substitution spécifique, qui contribue à son inhibition sélective de l'anhydrase carbonique et à ses applications thérapeutiques potentielles .

Activité Biologique

2-Phenyl-N-(4-sulfamoylphenyl)acetamide, a compound featuring both acetamide and sulfonamide functional groups, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Chemical Formula : C13H14N2O3S

- Molecular Weight : 278.33 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on cancer cells and its enzymatic inhibition properties.

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase (CA), a crucial enzyme involved in various physiological processes including respiration and acid-base balance. It has shown selectivity for different isoforms of CA, particularly CA IX, which is overexpressed in various tumors.

- Anticancer Activity : Studies indicate that this compound exhibits significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

- Inhibition of Carbonic Anhydrase :

- Antiproliferative Effects :

- Urease Inhibition :

Data Tables

| Activity Type | Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | CA IX | 10.93 - 25.06 | High |

| Anticancer Activity | MDA-MB-231 | 1.52 - 6.31 | Up to 17.5 |

| Urease Inhibition | Urease | 22.61 | Moderate |

Propriétés

IUPAC Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYKTZCRIGNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.